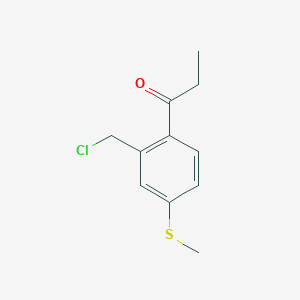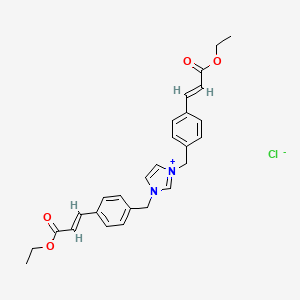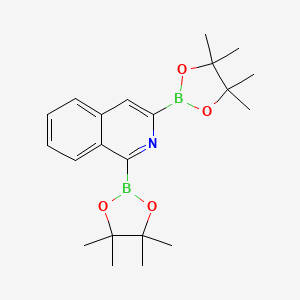
(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound with a complex structure that includes both halogen and nitrile functional groups
Preparation Methods
The synthesis of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile typically involves multi-step organic reactions. One common method involves the halogenation of biphenyl compounds followed by the introduction of a nitrile group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvents.
Chemical Reactions Analysis
(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The nitrile group can participate in addition reactions, leading to the formation of amides or other derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with specific molecular targets. The halogen and nitrile groups play a crucial role in its reactivity and binding properties. The pathways involved in its mechanism of action depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile can be compared with other similar compounds, such as:
(2’,6’-Dichloro-biphenyl-2-yl)-acetonitrile: Lacks the fluorine atom, which may affect its reactivity and applications.
(3-Fluoro-biphenyl-2-yl)-acetonitrile: Lacks the chlorine atoms, which may influence its chemical properties.
(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Properties
Molecular Formula |
C14H8Cl2FN |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-6-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-11-4-2-5-12(16)14(11)10-3-1-6-13(17)9(10)7-8-18/h1-6H,7H2 |
InChI Key |
XTWZGJUWXCRAQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC#N)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)

